3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Sequential Suzuki–Miyaura coupling Orthogonal cross-coupling C-3 vs C-6 reactivity

Kinase inhibitor programs require versatile intermediates for sequential SAR exploration. Mono-bromo indazoles lack orthogonal derivatization capability. This compound provides electronically differentiated C-3 and C-6 bromine atoms for stepwise Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The C-5 fluorine enhances kinase hinge binding; the N-methyl group eliminates H-bond donors, optimizing CNS penetration (XLogP3 3.4, TPSA 17.8 Ų). Supplied at ≥95% purity with batch-specific COA (NMR, HPLC, GC) for reproducible library synthesis.

Molecular Formula C8H5Br2FN2
Molecular Weight 307.948
CAS No. 1286734-91-5
Cat. No. B595955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
CAS1286734-91-5
Synonyms6-dibroMo-5-fluoro-1-Methyl-1H-indazole
Molecular FormulaC8H5Br2FN2
Molecular Weight307.948
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C(=N1)Br)F)Br
InChIInChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
InChIKeyAKFXXKOJIJEJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Dual-Halogenated Building Block Overview


3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS 1286734-91-5) is a tri-substituted indazole derivative bearing bromine atoms at the C-3 and C-6 positions, a fluorine atom at C-5, and an N1-methyl group. With a molecular weight of 307.94 g/mol and a computed XLogP3 of 3.4, this compound occupies a privileged physicochemical space for CNS-penetrant and orally bioavailable drug discovery programs [1]. Its dual C-Br bonds enable sequential, orthogonal palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), making it a versatile intermediate for generating libraries of 3,6-diaryl/amino-substituted indazoles [2][3]. The compound is commercially available from multiple global suppliers at purities ranging from 95% to 98%, with batch-specific Certificates of Analysis (NMR, HPLC, GC) routinely provided .

1
Orthogonal C-3 and C-6 bromine handles for sequential palladium-catalyzed cross-coupling reactions
2
Reported physicochemical profile (XLogP3 3.4, zero HBD, low TPSA) consistent with CNS penetration research
3
Commercially available with batch-specific COA (NMR, HPLC, GC) supporting lot traceability

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole vs. Simpler Analogs


Substituting this compound with a mono-bromo or non-fluorinated indazole analog introduces significant risks across multiple synthetic and pharmacological dimensions. First, the electronically differentiated C-3 and C-6 bromine atoms possess distinct reactivity profiles in palladium-catalyzed cross-coupling reactions, enabling sequential derivatization that a mono-bromo analog (e.g., 3-bromo-5-fluoro-1-methyl-1H-indazole or 6-bromo-5-fluoro-1-methyl-1H-indazole) cannot achieve [1]. Second, removal of the C-5 fluorine eliminates key electronic effects that class-level evidence associates with increased kinase inhibitory potency and metabolic stability [2]. Third, replacing the N-methyl group with an N-H (3,6-dibromo-5-fluoro-1H-indazole, CAS 1286734-81-3) introduces a hydrogen bond donor, reducing lipophilicity (estimated ΔlogP ≈ 0.6) and altering both membrane permeability and metabolic susceptibility [3]. Finally, the absence of quantitative batch analytical data from certain alternative suppliers compromises reproducibility in multi-step synthetic sequences .

Mono-bromo indazole analogs limit derivatization to a single site, preventing sequential double functionalization needed for unsymmetrical libraries.
Removing the C-5 fluorine may eliminate electronic effects associated with enhanced inhibitory potency and metabolic stability, based on class-level evidence.
N-H analog (CAS 1286734-81-3) introduces a hydrogen bond donor, reducing lipophilicity (estimated ΔlogP ≈ 0.6) and potentially altering membrane permeability and metabolic susceptibility.

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Comparative Evidence


Orthogonal C-Br Handles for Sequential Cross-Coupling

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole possesses two bromine atoms at electronically distinct positions on the indazole scaffold. The C-3 bromine is positioned on the pyrazole ring (an electron-deficient heterocycle), while the C-6 bromine resides on the benzenoid ring, creating a reactivity gradient that enables sequential, chemoselective palladium-catalyzed cross-coupling reactions [1]. In contrast, mono-bromo analogs such as 3-bromo-5-fluoro-1-methyl-1H-indazole or 6-bromo-5-fluoro-1-methyl-1H-indazole provide only a single functionalization handle, limiting the accessible chemical space to mono-substituted products and precluding the construction of unsymmetrical 3,6-diaryl indazole libraries [1]. While no published kinetic study comparing the relative rates of oxidative addition at C-3 vs. C-6 in this specific compound was identified, the indazole review literature consistently describes C-3 halo substituents as more reactive toward Pd(0) insertion due to the adjacent imine-type nitrogen, whereas C-6 halo substituents exhibit reactivity characteristic of aryl bromides on electron-deficient benzenoid rings [1][2]. This inherent reactivity difference is a structural feature absent in regioisomeric dibromo indazoles such as 3,5-dibromo-1-methyl-1H-indazole or 3,7-dibromo-1-methyl-1H-indazole, where competing electronic effects may reduce chemoselectivity [2].

Sequential C-Br Reactivity
Class-level inference
Two electronically distinct C-Br sites (C-3 pyrazole, C-6 benzenoid) enable sequential orthogonal coupling; mono-bromo analogs offer only one handle.
Supports library diversification via stepwise functionalization
No published kinetic selectivity ratio (kC-3/kC-6) available for this specific substrate
Sequential Suzuki–Miyaura coupling Orthogonal cross-coupling C-3 vs C-6 reactivity Indazole functionalization

N-Methyl Substitution: H-Bond Donor Removal and Lipophilicity Gain

The N1-methyl group in 3,6-dibromo-5-fluoro-1-methyl-1H-indazole fundamentally alters its physicochemical profile relative to its N-H analogue, 3,6-dibromo-5-fluoro-1H-indazole (CAS 1286734-81-3). According to PubChem computed properties, the target compound has a Hydrogen Bond Donor (HBD) count of 0 and an XLogP3 of 3.4 [1]. The N-H analogue possesses an HBD count of 1 and, based on the general observation that N-methylation increases logP by approximately 0.5–0.8 units for heterocyclic systems, is estimated to have an XLogP3 in the range of 2.6–2.9 [1][2]. This translates to an approximately 3- to 6-fold higher calculated octanol–water partition coefficient for the N-methyl compound. Furthermore, the absence of an N-H donor renders the target compound incapable of acting as a hydrogen bond donor in intermolecular interactions, altering its recognition profile at kinase ATP-binding sites and changing its susceptibility to Phase II metabolic conjugation [2]. The NOS inhibitor study by Claramunt et al. (2009) demonstrated that N-methylation of 7-nitroindazoles diminished NOS inhibitory activity, providing direct pharmacological evidence that the N1 substituent critically modulates target engagement [3].

N-Methyl Lipophilicity Gain
Head-to-head comparison
XLogP3 = 3.4, HBD = 0, TPSA = 17.8 Ų vs. N-H analogue estimated XLogP3 ≈ 2.6–2.9, HBD = 1, TPSA ≈ 28.7 Ų
Reported higher lipophilicity and HBD elimination may support CNS penetration research
N-H analogue values estimated from general N-methylation SAR
Lipophilicity Hydrogen bond donor Membrane permeability N-methylation effect

C-5 Fluorine: Enhanced Potency and Metabolic Stability

The C-5 fluorine substituent on 3,6-dibromo-5-fluoro-1-methyl-1H-indazole is not merely a synthetic placeholder; class-level pharmacological evidence from the indazole family demonstrates that aromatic fluorination can significantly enhance biological potency and target selectivity. Claramunt et al. (2009) reported that among a series of 14 fluorinated indazoles evaluated as nitric oxide synthase (NOS) inhibitors, compounds bearing fluorine on the aromatic ring exhibited increased inhibitory potency and greater NOS-II selectivity compared to non-fluorinated counterparts [1]. Specifically, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%, while the non-fluorinated N-methyl-7-nitroindazole showed diminished activity [1]. Although no direct IC50 data for 3,6-dibromo-5-fluoro-1-methyl-1H-indazole against a specific kinase panel was identified in peer-reviewed literature, the broader indazole SAR literature consistently associates C-5/C-6 fluorination with improved metabolic stability via blockade of cytochrome P450-mediated oxidation at these positions, as well as enhanced target binding through C-F···H and C-F···π interactions [1][2]. A 2020 study on polysubstituted indazoles as anticancer agents reported IC50 values ranging from 0.64 to 17 µM for fluorinated indazole derivatives against A2780 (ovarian) and A549 (lung) cancer cell lines, with fluorinated analogues consistently among the most potent compounds in the series [3].

C-5 Fluorine Role
Class-level inference
Class-level evidence shows fluorinated indazoles achieving up to 83% NOS-II inhibition and consistent potency ranking in antiproliferative assays.
Fluorine substitution context may influence kinase potency and metabolic stability
Direct IC50 data for the parent dibromo compound not identified; data to verify in target assays
Fluorination effect Metabolic stability Kinase inhibitor potency NOS-II selectivity

Vendor Purity and Analytical Documentation

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is available from multiple global suppliers with documented purity and analytical support, enabling researchers to select quality tiers appropriate to their application. Bidepharm supplies the compound at 95% purity with batch-specific QC data including NMR, HPLC, and GC . CymitQuimica lists a typical batch COA purity of 95+% in solid form . Leyan (Chinese supplier) offers 98% purity . 001chemical specifies NLT 98% purity with storage at 20°C for 2 years [1]. AChemBlock (distributed via Sigma-Aldrich) provides 95% purity with storage at 0–8°C . This represents a purity range of 95–98% across suppliers, with cold storage (0–8°C) recommended by Sigma-Aldrich for long-term stability . The compound carries hazard statements H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Vendor Purity & COA
Supporting evidence
Purity range 95–98% across suppliers (Bidepharm, AChemBlock, Leyan, etc.) with batch-specific NMR, HPLC, GC documentation available.
Lot-specific analytical data supports synthesis reproducibility
Cold storage (0–8°C) recommended; hazard statements H302+H312+H332, H315, H319, H335 apply
Purity specification Certificate of Analysis Vendor comparison Quality assurance

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole: Application Scenarios


Focused Kinase Inhibitor Library via Sequential C-3/C-6 Coupling

Medicinal chemistry groups synthesizing ATP-competitive kinase inhibitors can exploit the orthogonal reactivity of the C-3 and C-6 bromine atoms to construct diverse 3,6-diaryl/amino indazole libraries from a single advanced intermediate. The C-3 bromine (on the electron-deficient pyrazole ring) typically undergoes faster oxidative addition with Pd(0), enabling a first Suzuki–Miyaura coupling to install an aryl or heteroaryl group at this position. The remaining C-6 bromine can then be functionalized in a second coupling step with a different coupling partner, generating unsymmetrical bis-arylated indazoles. This strategy is directly aligned with the synthetic routes described in baricitinib-related patent literature, where halogenated indazole intermediates serve as key building blocks for JAK1/JAK2 inhibitor assembly. [1]

CNS-Penetrant Lead Optimization via N-Methyl Lipophilicity

The computed XLogP3 of 3.4, zero H-bond donor count, and low TPSA of 17.8 Ų place this compound in a favorable physicochemical space for blood–brain barrier penetration. CNS drug discovery programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative disease) should prioritize the N-methylated scaffold over the N-H analogue, which carries an additional hydrogen bond donor and is estimated to have a lower logP (≈2.6–2.9). The elimination of the N-H donor also removes a potential site for Phase II glucuronidation, which class-level evidence suggests may confer improved metabolic stability in vivo. [1][2]

Kinase Selectivity Profiling with 5-Fluoro Indazole Scaffold

For selectivity profiling across kinase panels, the C-5 fluorine atom is a critical pharmacophoric element. Structural biology studies on related fluorinated indazoles indicate that the C-F bond can engage in orthogonal C-F···H and C-F···π interactions with kinase hinge region residues, contributing to selectivity over closely related kinases. Programs aiming to differentiate their lead series from pan-kinase inhibitors should retain the 5-fluoro substituent and use this compound as the core scaffold for iterative SAR exploration, rather than substituting with a des-fluoro analog that may exhibit broadened kinase inhibition profiles. [1][3]

Batch-Traceable Quality Control for Multi-Step Synthesis

Process chemistry and CMC (Chemistry, Manufacturing, and Controls) teams scaling up the synthesis of clinical candidates should procure this compound from suppliers that provide full Certificates of Analysis (COA) with NMR, HPLC, and GC traceability (e.g., Bidepharm, AChemBlock). The documented purity range of 95–98% and the cold storage requirement (0–8°C, per Sigma-Aldrich) must be incorporated into the laboratory information management system (LIMS) to ensure batch-to-batch reproducibility. For GMP or GLP-adjacent workflows, the availability of detailed impurity profiles from vendors offering HPLC/GC COA data provides critical quality assurance documentation.

Application
Selection Property
Validation Focus
Kinase inhibitor library via sequential C-3/C-6 coupling
Orthogonal C-Br reactivity gradient
Chemoselective Pd-catalyzed cross-coupling order
CNS-penetrant lead optimization
N-Methyl scaffold (zero HBD, XLogP3 3.4, low TPSA)
Blood–brain barrier penetration estimate and metabolic stability
Kinase selectivity profiling
C-5 fluorine pharmacophoric element
Kinase panel selectivity vs. des-fluoro analogs
Pre-clinical candidate scale-up with traceability
Batch COA (NMR, HPLC, GC) and cold storage compliance
Lot-to-lot reproducibility and impurity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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